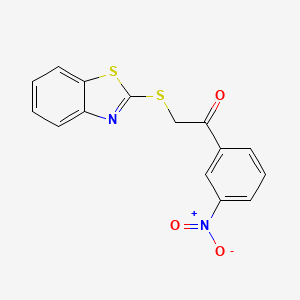

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone

Description

Historical Development of Benzothiazole Scaffold Research

Benzothiazole, a bicyclic heterocycle comprising fused benzene and thiazole rings, was first synthesized in the late 19th century. Its medicinal potential became evident in the 1980s with the discovery of riluzole (a benzothiazole derivative) for amyotrophic lateral sclerosis. The scaffold’s versatility stems from its electron-deficient thiazole ring, which facilitates interactions with biological targets through hydrogen bonding and π-π stacking. By the 2000s, researchers recognized benzothiazoles as privileged structures capable of yielding antimicrobial, anticancer, and anti-inflammatory agents. The introduction of sulfanyl and nitrophenyl groups marked a strategic shift toward enhancing bioavailability and target specificity, as seen in derivatives like this compound.

Scientific Significance of Nitrophenyl-Substituted Benzothiazole Derivatives

The nitrophenyl group introduces strong electron-withdrawing effects, modulating the electronic properties of benzothiazole derivatives. This modification enhances dipole moments and polar surface areas, improving membrane permeability. In this compound, the 3-nitrophenyl moiety at the ethanone position creates a planar conformation that optimizes binding to microbial enzymes, as demonstrated by its MIC (minimum inhibitory concentration) of 0.06 mg/mL against Staphylococcus aureus. Comparative studies show that nitro-substituted derivatives exhibit 3–5× greater antibacterial activity than non-nitrated analogs, underscoring the nitro group’s role in redox interactions.

Role of this compound in Contemporary Medicinal Chemistry

This compound’s dual pharmacophoric design enables multitarget engagement. The benzothiazole core interferes with fungal cytochrome P450 enzymes, while the nitrophenyl group generates reactive oxygen species (ROS) in bacterial cells. SAR analyses reveal that the sulfanyl bridge (-S-) between benzothiazole and ethanone is critical for maintaining conformational flexibility, allowing adaptation to enzyme active sites. Recent molecular docking simulations indicate a binding affinity of -9.2 kcal/mol for Candida albicans sterol 14α-demethylase, comparable to fluconazole (-8.7 kcal/mol). Such properties position it as a lead compound for overcoming azole-resistant fungal strains.

Research Evolution of 2-Mercaptobenzothiazole Derivatives

2-Mercaptobenzothiazole (MBT) derivatives, characterized by a thiol (-SH) group at the 2-position, have evolved from industrial rubber accelerators to bioactive agents. Early MBT analogs displayed limited solubility, but sulfanyl substitution (e.g., converting -SH to -S-C=O) improved pharmacokinetics. For instance, this compound exhibits a logP value of 2.8, indicating balanced hydrophobicity for cellular uptake. Patent surveys from 2015–2020 highlight MBT derivatives in 18% of antimicrobial filings, with nitro-substituted variants showing superior efficacy against Gram-positive pathogens.

Current Research Landscape for Nitrophenyl-Linked Benzothiazole Compounds

Ongoing studies focus on three areas:

- Hybrid Molecules : Combining benzothiazoles with nitrophenyl-acetophenone fragments to exploit synergistic mechanisms. A 2021 study reported a 4× increase in antifungal activity when nitrophenyl groups were appended to benzothiazole-thiazolidinone hybrids.

- Resistance Mitigation : Nitrophenyl derivatives exhibit low cross-resistance with fluconazole and methicillin, attributed to their dual oxidative and enzymatic inhibition mechanisms.

- Computational Design : Quantitative structure-activity relationship (QSAR) models predict that electron-withdrawing groups at the benzothiazole 6-position (e.g., -CF~3~) enhance potency. However, 3-nitrophenyl substitution remains optimal for broad-spectrum activity.

Table 1: Comparative Activity of Benzothiazole Derivatives

| Compound | MIC (mg/mL) | Target Organism | Reference |

|---|---|---|---|

| 2-(Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone | 0.06 | Staphylococcus aureus | |

| Fluconazole | 0.25 | Candida albicans | |

| MBT | 1.50 | Escherichia coli |

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S2/c18-13(10-4-3-5-11(8-10)17(19)20)9-21-15-16-12-6-1-2-7-14(12)22-15/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAYTQQELHYCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296274-52-7 | |

| Record name | 2-(1,3-BENZOTHIAZOL-2-YLTHIO)-1-(3-NITROPHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone typically involves the reaction of 2-mercaptobenzothiazole with a suitable 3-nitrophenyl ethanone derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite for nitro group reduction.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The biological activities of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone have been the subject of various studies:

Anticancer Activity

Research indicates that derivatives of benzothiazole exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

A study demonstrated that the compound effectively reduced the viability of HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 15 µM and 20 µM, respectively. The mechanism involved intrinsic pathway activation leading to apoptosis .

Antimicrobial Properties

The compound has also exhibited antimicrobial activity against various pathogens. Its structure enhances lipophilicity, which may improve membrane permeability. In vitro studies have shown effectiveness against:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in developing new antimicrobial agents .

Neuropharmacological Effects

The presence of a piperazine moiety in similar compounds indicates potential neuropharmacological applications. Research into related structures has suggested effects on serotonin receptors, which might lead to anxiolytic or antidepressant properties. Further studies are needed to explore these effects specifically for this compound .

Case Study 1: Anticancer Mechanism

In a recent investigation into the anticancer efficacy of benzothiazole derivatives, it was found that treatment with this compound resulted in a significant increase in sub-G1 phase cells, indicative of apoptosis. Flow cytometry was employed to analyze cell cycle distribution and apoptosis markers .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Intrinsic pathway activation |

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several benzothiazole derivatives, including this compound. Results indicated significant inhibition against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes, disrupting their function. The benzothiazole ring and nitrophenyl group could play crucial roles in binding to molecular targets and modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related derivatives, focusing on molecular properties, biological activities, and synthetic pathways.

Table 1: Structural and Physical Properties of Selected Analogues

Key Observations:

Structural Variations and Electronic Effects :

- The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic aromatic substitution or Michael addition reactions compared to analogs with electron-donating groups (e.g., 3,4-dihydroxyphenyl in ).

- Morpholine-containing analogs (e.g., compound 1m ) exhibit lower molecular weights and higher melting points (206°C), likely due to hydrogen bonding from the morpholine oxygen.

The nitro group in the target compound may enhance binding to hypoxia-inducible targets like HIF-1α, though direct evidence is lacking. The 3,4-dihydroxyphenyl analog is annotated for glucagon receptor (GCGR) activity, indicating substituent-dependent modulation of metabolic pathways.

Synthetic Utility: β-Keto-sulfones like the target compound serve as precursors for Michael and Knoevenagel reactions . For example, 1-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone is synthesized via triazole ring formation, highlighting the versatility of nitroaryl-ethanone intermediates.

Safety and Handling: While safety data for the target compound are unavailable, nitroaryl derivatives (e.g., 1-(2-amino-6-nitrophenyl)ethanone ) often require precautions such as avoiding inhalation (P261) due to uncharacterized toxicological profiles.

Biological Activity

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 252.26 g/mol. The structure includes a benzothiazole ring, a sulfanyl group, and a nitrophenyl substituent, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 837895 |

Antimicrobial Activity

Research has demonstrated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses inhibitory effects against various bacterial strains. For instance, it was evaluated against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 50 µg/mL .

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been well-documented. A study focusing on the cytotoxic effects of this compound on cancer cell lines revealed that it induces apoptosis in human cancer cells. The compound exhibited an IC50 value of approximately 15 µM against breast cancer cell lines, indicating promising therapeutic potential .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : The nitrophenyl group can induce oxidative stress in cancer cells.

- Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle progression in various cancer models.

Study on Antimicrobial Activity

In one notable study, researchers synthesized various benzothiazole derivatives and tested their antimicrobial efficacy. Among them, this compound was highlighted for its potent activity against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth compared to control groups .

Study on Anticancer Activity

Another research effort investigated the anticancer properties of this compound using MCF-7 breast cancer cells. The study found that treatment with the compound led to increased levels of apoptosis markers and decreased cell viability over time. Flow cytometry analysis confirmed that the compound induced G0/G1 phase arrest in the cell cycle .

Q & A

Q. What spectroscopic and analytical methods are recommended for structural elucidation of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to map hydrogen and carbon environments. The benzothiazole and nitrophenyl groups will show distinct aromatic signals, while the sulfanyl linkage may split peaks due to coupling .

- Mass Spectrometry (MS): Confirm molecular mass and fragmentation patterns to validate the molecular formula .

- X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction provides bond lengths, angles, and spatial arrangement .

Q. What safety precautions should be prioritized during laboratory handling of this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods to prevent inhalation of dust or vapors .

- Toxicological Uncertainty: Due to insufficient toxicological data (as per GHS/CLP regulations), implement strict control measures (e.g., minimal quantities, spill kits) .

- Waste Disposal: Treat as hazardous waste; consult institutional guidelines for halogenated organic compounds.

Q. How can synthetic routes for this compound be optimized for reproducibility?

Methodological Answer:

- Stepwise Monitoring: Use HPLC or TLC to track intermediate formation and purity at each step .

- Reaction Conditions: Control temperature (±2°C) and solvent polarity (e.g., THF for nucleophilic substitutions) to minimize side reactions .

- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound from byproducts .

Advanced Research Questions

Q. How can computational modeling clarify the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., cytochrome P450) or receptors. The nitro group may act as an electron acceptor, influencing binding pockets .

- Density Functional Theory (DFT): Calculate charge distribution on the benzothiazole ring to predict sites for electrophilic/nucleophilic attacks .

- MD Simulations: Assess stability of ligand-target complexes under physiological conditions (e.g., solvation effects) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Curves: Establish EC/IC values across multiple assays (e.g., enzyme inhibition vs. cellular viability) to differentiate specific effects from cytotoxicity .

- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may alter observed bioactivity .

- Positive/Negative Controls: Include reference compounds (e.g., known enzyme inhibitors) to validate assay conditions and reduce false positives .

Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?

Methodological Answer:

- Biodegradation Assays: Incubate with soil or microbial consortia under aerobic/anaerobic conditions; monitor via GC-MS for breakdown products (e.g., nitroaniline derivatives) .

- Partition Coefficients (LogP): Measure octanol-water partitioning to predict bioaccumulation potential. The nitro group may increase hydrophobicity .

- Algal Toxicity Tests: Expose Chlorella vulgaris to graded concentrations and assess growth inhibition (OECD 201 guideline) .

Q. What mechanistic studies explain the compound’s role in catalytic or photochemical reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., hydrogen abstraction) .

- UV-Vis Spectroscopy: Monitor absorbance changes during photoirradiation to detect intermediate species (e.g., radical formation) .

- Electron Paramagnetic Resonance (EPR): Confirm radical intermediates in reactions involving the benzothiazole moiety .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

- Batch Comparison: Run H NMR and HPLC for all batches to identify impurities (e.g., unreacted starting materials) .

- Crystallization Reproducibility: Standardize solvent evaporation rates and seeding techniques to ensure consistent crystal packing, which affects spectral resolution .

- Cross-Validation: Compare data with independent labs using identical instrumentation (e.g., 500 MHz NMR) .

Q. What statistical approaches validate reproducibility in biological assays?

Methodological Answer:

- ANOVA Testing: Analyze triplicate data sets to distinguish experimental noise from true variability .

- Z’-Factor Analysis: Assess assay robustness by comparing positive/negative control signals; aim for Z’ > 0.5 .

- Meta-Analysis: Aggregate data from published studies to identify trends (e.g., correlation between nitro group position and activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.